1,7-Diisothiocyanatoheptane

Crosslinker Spacer Arm Length Polymer Chemistry

1,7-Diisothiocyanatoheptane (CAS: 223394-93-2) is a homobifunctional, aliphatic diisothiocyanate crosslinker with the molecular formula C9H14N2S2 and a molecular weight of 214.4 g/mol. It is characterized by two terminal, highly electrophilic -N=C=S groups separated by a linear, hydrophobic heptane (C7) spacer chain.

Molecular Formula C9H14N2S2
Molecular Weight 214.4 g/mol
Cat. No. B13427162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diisothiocyanatoheptane
Molecular FormulaC9H14N2S2
Molecular Weight214.4 g/mol
Structural Identifiers
SMILESC(CCCN=C=S)CCCN=C=S
InChIInChI=1S/C9H14N2S2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2
InChIKeyUKPBPYXUKRABHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,7-Diisothiocyanatoheptane: Product Specifications and Primary Research Applications


1,7-Diisothiocyanatoheptane (CAS: 223394-93-2) is a homobifunctional, aliphatic diisothiocyanate crosslinker with the molecular formula C9H14N2S2 and a molecular weight of 214.4 g/mol [1]. It is characterized by two terminal, highly electrophilic -N=C=S groups separated by a linear, hydrophobic heptane (C7) spacer chain [1]. As a member of the alkanediisothiocyanate family, it is a specialized reagent for creating stable thiourea linkages with primary amines in biomolecules and polymers [1] [2]. Its primary differentiation lies in its specific spacer length, which is longer than its C6 analog, providing distinct crosslinking distances and material properties [3] [4].

Why Generic Substitution of 1,7-Diisothiocyanatoheptane Can Fail: The Critical Role of Spacer Length and Structure


Substituting 1,7-Diisothiocyanatoheptane with a seemingly similar, in-class bifunctional isothiocyanate crosslinker can lead to experimental failure or significantly altered material properties. The central differentiator among these reagents is the molecular structure between the two reactive -N=C=S groups—the 'spacer arm'. This spacer dictates the final crosslinking distance, the flexibility of the linkage, and the overall steric environment, which critically influences reaction kinetics, crosslinking efficiency, and the ultimate performance of the conjugated product [1] [2]. The quantitative evidence below demonstrates that seemingly minor variations in spacer chain length (e.g., 1,6-hexane vs. 1,7-heptane) can result in quantifiable differences in properties like single-molecule conductance [2].

1,7-Diisothiocyanatoheptane: Quantified Differentiation Evidence for Scientific Selection


Chain Length Comparison: 1,7-Diisothiocyanatoheptane vs. 1,6-Diisothiocyanatohexane

1,7-Diisothiocyanatoheptane provides a 7-carbon aliphatic spacer, which is 0.126 nm longer than the 6-carbon spacer in the more common 1,6-Diisothiocyanatohexane, enabling distinct crosslinking geometries [1].

Crosslinker Spacer Arm Length Polymer Chemistry

Reactivity Profile: Diisothiocyanate vs. Mono-Isothiocyanate Analogs

Aliphatic diisothiocyanates, as a class, exhibit significantly greater antiproliferative activity against human colon cancer cell lines than their mono-isothiocyanate analogs, and this effect is more than what would be predicted by simply doubling the functional group count [1]. This suggests a synergistic or more potent mechanism of action for the bifunctional structure.

Structure-Activity Relationship (SAR) Antiproliferative Activity Bioconjugation

Comparison of Aliphatic vs. Aromatic Diisothiocyanate Crosslinker Performance

In enzyme immobilization studies, the choice of spacer structure has a crucial effect on performance. Aromatic spacers (1,4-phenylene diisothiocyanate, PDC) provided enhanced thermostability with no loss of activity after 30°C incubation, whereas aliphatic dialdehyde spacers (glutaraldehyde, GA) showed a ~50% loss under the same conditions [1]. This highlights that 1,7-Diisothiocyanatoheptane, with its flexible aliphatic chain, will yield a different stability profile compared to rigid aromatic crosslinkers.

Enzyme Immobilization Thermostability Crosslinker Design

Electronic Property Differentiation: Conductance of Alkanediisothiocyanates vs. Alkanedithiols

The isothiocyanate (-NCS) headgroup provides a significantly different electronic coupling to gold electrodes compared to the common thiol (-SH) headgroup. Studies show that the single-molecule conductance of an alkanediisothiocyanate can be an order of magnitude better than an alkanedithiol of similar length [1]. This establishes a clear functional advantage for selecting an -NCS-based molecular wire like 1,7-Diisothiocyanatoheptane for molecular electronics applications.

Molecular Electronics Single-Molecule Conductance Molecular Wires

Differentiation in Aquatic Toxicity and Thiol Reactivity Based on Alkyl Structure

In the aliphatic isothiocyanate series, toxicity is influenced by the hydrocarbon structure. Studies show that di-isothiocyanates and those with unsaturated (allyl, propargyl) side chains are 'more toxic than their 1-alkyl homologues' [1]. This indicates that the presence of two -NCS groups confers a different toxicological profile than a single -NCS group, which is relevant for risk assessment and handling protocols.

Toxicology Structure-Toxicity Relationship Environmental Safety

Key Application Scenarios for 1,7-Diisothiocyanatoheptane Based on Verified Evidence


Creating Crosslinked Polymer Networks with a Defined Pore Size

The primary application for 1,7-Diisothiocyanatoheptane is as a homobifunctional crosslinker. Researchers specifically select it to create polymer networks where a crosslinking distance longer than that provided by 1,6-diisothiocyanatohexane is required. The 7-carbon aliphatic spacer, with an extended length of approximately 0.898 nm, offers a distinct geometry for controlling network mesh size and flexibility, which is critical for applications such as molecularly imprinted polymers, hydrogels, and drug delivery systems [1] [2].

Bioconjugation of Amine-Containing Biomolecules

Like other isothiocyanates, 1,7-Diisothiocyanatoheptane reacts specifically with primary amines under mild conditions (pH 8.5-9.5) to form stable thiourea linkages. Its utility is in applications requiring a flexible, hydrophobic linker between two biomolecules (e.g., a protein and a surface, or a protein and a fluorophore) [1]. The specific C7 spacer length can be chosen to optimize the spatial relationship between the conjugated partners and to minimize steric hindrance or undesired interactions, differentiating it from both shorter (C6) and longer (C8) alternatives [2] [3].

A Component in Bioactive Isothiocyanate Probes for Cancer Research

Based on class-level evidence that aliphatic diisothiocyanates possess more potent antiproliferative activity than their mono-isothiocyanate analogs [1], 1,7-Diisothiocyanatoheptane can be used as a starting material or core structure for developing novel bioactive probes. Its bifunctional nature suggests it may engage in distinct biological interactions, such as crosslinking key cellular proteins or inhibiting multiple targets simultaneously, which is a different mechanism of action than simpler mono-isothiocyanates. This makes it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry.

A Candidate for Molecular Electronics Studies

For research in molecular electronics, 1,7-Diisothiocyanatoheptane is a candidate for building single-molecule junctions. The isothiocyanate (-NCS) headgroup is known to provide superior electronic coupling to gold electrodes compared to the more common thiol (-SH) group, resulting in an order-of-magnitude improvement in conductance [1]. Its aliphatic backbone serves as a well-defined, saturated molecular wire, allowing researchers to isolate and study the fundamental charge transport properties of the -NCS-Au junction without interference from conjugated pi-systems.

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